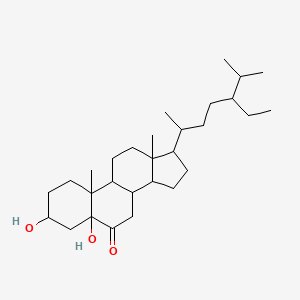

3beta,5-Dihydroxy-5alpha-stigmastan-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

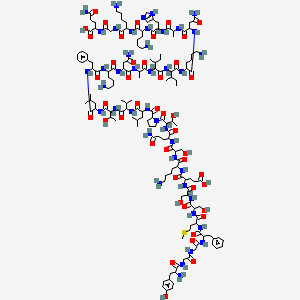

3β,5-Dihydroxy-5α-stigmastan-6-one est un composé naturel ayant la formule moléculaire C29H50O3 et une masse moléculaire de 446,71 g/mol . Il s'agit d'un dérivé du stigmastane, un type de stéroïde, et est connu pour sa présence dans divers extraits végétaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3β,5-Dihydroxy-5α-stigmastan-6-one implique généralement l'hydroxylation de dérivés du stigmastane. Les conditions de réaction comprennent souvent l'utilisation d'agents oxydants forts et de catalyseurs spécifiques pour obtenir l'hydroxylation souhaitée aux positions 3β et 5α .

Méthodes de production industrielle

La production industrielle du 3β,5-Dihydroxy-5α-stigmastan-6-one peut impliquer l'extraction du composé à partir de sources végétales, suivie de processus de purification tels que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) pour assurer des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 3β,5-Dihydroxy-5α-stigmastan-6-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes hydroxyle.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs tels que l'hydrure de lithium et d'aluminium. Les réactions sont généralement effectuées à des températures et des pH contrôlés pour assurer la spécificité et le rendement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déshydroxylés du stigmastane, qui peuvent avoir des propriétés biologiques et chimiques différentes .

Applications de la recherche scientifique

Le 3β,5-Dihydroxy-5α-stigmastan-6-one a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres dérivés stéroïdiens.

Biologie : Le composé est étudié pour son rôle dans le métabolisme végétal et ses effets potentiels sur la croissance et le développement des plantes.

Médecine : Des recherches sont en cours pour explorer ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Il est utilisé dans la production de divers produits biochimiques et comme standard en chimie analytique.

Mécanisme d'action

Le mécanisme d'action du 3β,5-Dihydroxy-5α-stigmastan-6-one implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il module l'activité de certaines enzymes et de certains récepteurs, ce qui conduit à ses effets biologiques observés. Les voies et les cibles exactes sont encore en cours d'investigation, mais des études préliminaires suggèrent sa participation aux voies des hormones stéroïdes .

Applications De Recherche Scientifique

3beta,5-Dihydroxy-5alpha-stigmastan-6-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.

Biology: The compound is studied for its role in plant metabolism and its potential effects on plant growth and development.

Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 3beta,5-Dihydroxy-5alpha-stigmastan-6-one involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in steroid hormone pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Stigmastanol : Un autre dérivé du stigmastane ayant des caractéristiques structurales similaires mais des schémas d'hydroxylation différents.

Stigmastérol : Un composé étroitement apparenté avec une double liaison dans la chaîne latérale.

Bêta-sitostérol : Un stérol végétal courant ayant des activités biologiques similaires.

Unicité

Le 3β,5-Dihydroxy-5α-stigmastan-6-one est unique en raison de son schéma d'hydroxylation spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé d'intérêt majeur en recherche scientifique .

Propriétés

Formule moléculaire |

C29H50O3 |

|---|---|

Poids moléculaire |

446.7 g/mol |

Nom IUPAC |

17-(5-ethyl-6-methylheptan-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C29H50O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-25,30,32H,7-17H2,1-6H3 |

Clé InChI |

PMNNRRLMGLZYLF-UHFFFAOYSA-N |

SMILES canonique |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316707.png)

![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)

![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)

![4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)

![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)